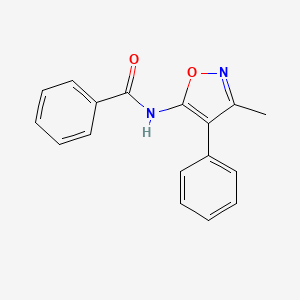

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide

Description

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl and phenyl groups at positions 3 and 4, respectively, and a benzamide moiety attached to position 5 of the oxazole ring. The 1,2-oxazole scaffold is notable for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, which enhances biological interactions .

Properties

CAS No. |

945300-71-0 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide |

InChI |

InChI=1S/C17H14N2O2/c1-12-15(13-8-4-2-5-9-13)17(21-19-12)18-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20) |

InChI Key |

JIFDQANMPZGOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide typically involves the reaction of 3-methyl-4-phenylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

3-Ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide (Compound D107-0263)

- Structure : The oxazole ring is substituted with phenyl at position 3 and ethoxybenzamide at position 5 .

- Key Properties :

- Molecular Weight: 308.33 g/mol

- logP: 4.0899 (indicative of high lipophilicity)

- Polar Surface Area: 52.734 Ų (moderate solubility)

- Comparison: The ethoxy group in this compound may enhance metabolic stability compared to the methyl group in the target compound.

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

- Structure : Features a bulky 3-(1-ethyl-1-methylpropyl) group on the oxazole and dimethoxybenzamide .

- Key Properties :

- Application: Herbicide (EU MRLs established)

- Comparison : The bulky alkyl substituent in isoxaben likely enhances soil adhesion and persistence, whereas the target compound’s 3-methyl-4-phenyl configuration may prioritize receptor binding in biological systems .

Variations in the Benzamide Moiety

Risvodetinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide)

- Structure : Incorporates a pyrimidine-pyridinyl extension and a piperazine-methyl group on the benzamide .

- Key Properties :

- Molecular Weight: 598.69 g/mol

- Application: Tyrosine kinase inhibitor (clinical relevance)

- Comparison : The extended aromatic system and basic piperazine group in risvodetinib enhance protein kinase binding, whereas the simpler benzamide in the target compound may lack such specificity .

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}benzamide

- Structure : Contains a methoxy group and piperidinyloxy substituents on the benzamide, with an isopropyl-oxazole .

- Key Properties :

- Atom Count: 57 (complexity)

- Comparison : The methoxy and piperidinyloxy groups may improve solubility compared to the unsubstituted benzamide in the target compound .

Physicochemical and Pharmacokinetic Profiles

Table 1: Comparative Analysis of Key Parameters

*Estimated based on structural analogs. †Predicted using computational tools. ‡Data inferred from similar kinase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.